Organoleptic Differentiation: Sweet Milk Chocolate Note vs. Cinnamon or Floral Notes of Analogs
3-Phenylpent-4-enal imparts a 'fuller, richer sweet milk chocolate flavor' to beverages [1]. In contrast, its closest structural analog, cinnamaldehyde (3-phenyl-2-propenal), provides a distinct cinnamon-cassia odor [2]. This difference is attributed to the unconjugated position of the double bond in 3-phenylpent-4-enal, which prevents the extended π-conjugation present in cinnamaldehyde, thereby altering the compound's interaction with olfactory receptors [1].
| Evidence Dimension | Flavor/Aroma Character |
|---|---|
| Target Compound Data | Sweet milk chocolate flavor |
| Comparator Or Baseline | Cinnamaldehyde: Cinnamon-cassia odor |
| Quantified Difference | Qualitatively distinct (chocolate vs. cinnamon) |
| Conditions | Food/beverage flavoring application |
Why This Matters
This qualitative difference is critical for food formulators who require a chocolate-specific note without the spicy undertones of cinnamaldehyde, directly influencing procurement decisions for chocolate-flavored products.
- [1] U.S. Patent No. 4,031,140. (1977). 4- and 5-Phenyl pentenal acetals. Justia Patents. Retrieved from https://patents.justia.com/patent/4031140 View Source
- [2] West, T. F., Strausz, H. J., & Barton, D. H. R. (1949). Synthetic perfumes: their chemistry and preparation. Edward Arnold & Co. View Source
